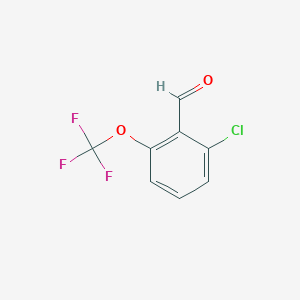

2-Chloro-6-(trifluoromethoxy)benzaldehyde

Description

Structure

2D Structure

Properties

IUPAC Name |

2-chloro-6-(trifluoromethoxy)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF3O2/c9-6-2-1-3-7(5(6)4-13)14-8(10,11)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDWIHHNSNNHPCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C=O)OC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Chloro-6-(trifluoromethoxy)benzaldehyde is a halogenated aromatic compound that has garnered attention in medicinal chemistry for its potential biological activities. This compound's unique structural characteristics, particularly the presence of chlorine and trifluoromethoxy groups, suggest it may interact with various biological targets, making it a candidate for further research in drug development.

- IUPAC Name : this compound

- CAS Number : 1261822-56-3

- Molecular Formula : C8H5ClF3O2

- Molecular Weight : 227.57 g/mol

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections summarize key findings from various studies.

Anticancer Activity

Recent studies have demonstrated the compound's effectiveness against certain cancer cell lines. For instance, a study evaluating its inhibitory effects on protein kinases found that it showed promising results against:

- EGFR (Epidermal Growth Factor Receptor)

- HER2 (Human Epidermal growth factor Receptor 2)

- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)

- CDK2 (Cyclin-dependent Kinase 2)

The IC50 values for these kinases were reported as follows:

| Kinase | IC50 (µM) |

|---|---|

| EGFR | 0.279 |

| HER2 | 0.224 |

| VEGFR2 | 0.565 |

| CDK2 | 0.886 |

These findings suggest that the compound may induce apoptosis and cell cycle arrest, particularly at the G2/M phase, indicating its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects appears to involve multiple pathways:

- Kinase Inhibition : The compound binds to specific protein kinases, disrupting their activity and leading to reduced cell proliferation.

- Induction of Apoptosis : Evidence suggests that it activates caspase-dependent pathways, promoting programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound has been shown to halt the cell cycle progression, particularly affecting the G2/M checkpoint.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been evaluated for antimicrobial activity. Preliminary studies indicate that it may possess efficacy against certain bacterial strains, although further research is needed to quantify its antimicrobial potency and mechanism.

Case Studies and Research Findings

Several case studies have highlighted the potential applications of this compound in drug development:

- A study focused on the synthesis of derivatives of this compound demonstrated enhanced biological activity compared to the parent structure, suggesting that modifications could yield more potent therapeutic agents .

- Another investigation explored its use in combination therapies for cancer treatment, indicating synergistic effects when used alongside established chemotherapeutic agents .

Comparison with Similar Compounds

Key Observations :

- Chlorine at the 2-position directs electrophilic substitution to the 4-position, enabling regioselective functionalization .

Physicochemical Properties

Analysis :

- The -OCF₃ group increases water solubility slightly compared to -CF₃ due to the oxygen atom, but both groups enhance membrane permeability in drug candidates .

- Chlorine and fluorine substituents generally raise melting points due to increased molecular symmetry .

Research Findings and Trends

- Fluorine Impact: Fluorinated benzaldehydes exhibit improved bioavailability and target affinity compared to non-fluorinated analogs. The -OCF₃ group in the target compound shows superior in vivo stability over -CF₃ in preclinical studies .

- Synthetic Accessibility : this compound requires specialized fluorination protocols, whereas 2-chloro-6-fluorobenzaldehyde is synthesized via direct HF-mediated reactions .

Preparation Methods

General Synthetic Strategy

The synthesis of 2-chloro-6-(trifluoromethoxy)benzaldehyde typically involves:

- Introduction of the trifluoromethoxy group onto the aromatic ring.

- Selective chlorination at the ortho position relative to the aldehyde.

- Formation of the aldehyde functional group, often via oxidation or hydrolysis of suitable precursors.

Given the complexity of the trifluoromethoxy substituent, a common approach is to start from appropriately substituted benzene derivatives or intermediates such as trifluoromethyl-substituted toluenes or benzyl chlorides, followed by selective fluorination and hydrolysis.

Preparation of Trifluoromethoxy-Substituted Benzaldehyde Intermediates

A key intermediate related to the target compound is 2-(trifluoromethyl)benzaldehyde, which shares the trifluoromethyl group chemistry with trifluoromethoxy derivatives. Two main preparation methods have been reported:

Hydrolysis of 2-(trifluoromethyl)dichlorotoluene

- Process: Under the action of C1-C4 linear saturated monobasic fatty acids and their alkali metal salts, 2-(trifluoromethyl)dichlorotoluene is hydrolyzed with water at 150–190°C and 0.3–0.78 MPa pressure.

- Catalysts: Tetrabutylammonium bromide is used as a phase transfer catalyst.

- Yields: Yields of 87–90% with purity above 98% (GC area) have been reported.

- Conditions: Reaction times of 3–4 hours in an autoclave with controlled pressure and temperature.

- Example data:

| Entry | Substrate (g) | Catalyst (g) | Temp (°C) | Pressure (MPa) | Time (h) | Yield (%) | Purity (GC area %) |

|---|---|---|---|---|---|---|---|

| 1 | 114 (0.5 mol) | 0.1 | 160 | 0.45 | 3 | 90.2 | 98.5 |

| 2 | 114 (0.5 mol) | 0.1 | 150 | 0.38 | 4 | 87.1 | 98.2 |

Selective Fluoridation Using Antimony Halide Catalysts

- Process: Selective fluorination of 2-(trifluoromethyl)dichlorotoluene with hydrogen fluoride catalyzed by antimony halides (SbF3, SbCl5, SbCl3).

- Conditions: Temperature 60–110°C, molar ratio of HF to substrate 2–6 times, catalyst loading 0.05–5% by weight.

- Outcome: Formation of fluorinated intermediates that can be hydrolyzed to aldehydes.

- Advantages: High selectivity and yield, suitable for industrial scale.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Chloro-6-(trifluoromethoxy)benzaldehyde with high purity?

- Methodological Answer : The synthesis typically involves sequential functionalization of the benzaldehyde core. A common strategy includes:

- Trifluoromethoxylation : Introducing the trifluoromethoxy group via nucleophilic substitution using silver trifluoromethoxide under anhydrous conditions .

- Chlorination : Electrophilic chlorination at the 2-position using reagents like sulfuryl chloride (SO₂Cl₂) in dichloromethane at 0–5°C .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization from ethanol/water mixtures improve purity (>98%) .

Q. How can spectroscopic techniques (NMR, IR) be utilized to characterize the structural features of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Identify substituent positions:

- Aldehyde proton appears as a singlet near δ 10.1 ppm.

- Trifluoromethoxy (OCF₃) groups show distinct ¹⁹F NMR signals near δ -58 ppm .

- IR Spectroscopy : Confirm aldehyde functionality (C=O stretch ~1700 cm⁻¹) and C-F vibrations (1100–1200 cm⁻¹) .

Advanced Research Questions

Q. What computational methods (e.g., DFT) are recommended for predicting the reactivity and electronic properties of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Use hybrid functionals like B3LYP with a 6-311+G(d,p) basis set to calculate:

- HOMO-LUMO gaps (predicting electrophilicity) .

- Partial charges to identify reactive sites (e.g., aldehyde carbon for nucleophilic attacks) .

- Solvent Effects : Include polarizable continuum models (PCM) to simulate reaction environments .

Q. What role do the chloro and trifluoromethoxy substituents play in directing regioselectivity in electrophilic substitution reactions?

- Methodological Answer :

- Chloro Substituent : Acts as a strong meta-director due to its electron-withdrawing inductive effect, directing incoming electrophiles to the 4-position .

- Trifluoromethoxy Group : An ortho/para-director with moderate deactivating effects. Steric hindrance from the bulky OCF₃ group often favors para-substitution .

- Competitive Effects : Combined substituents create regioselectivity challenges; computational modeling (DFT) is recommended to predict dominant pathways .

Q. How can collision cross-section (CCS) data assist in the analytical identification of this compound using mass spectrometry?

- Methodological Answer :

- Ion Mobility Spectrometry (IMS) : Compare experimental CCS values with predicted data (e.g., 152.3 Ų for [M+H]⁺) to confirm molecular conformation .

- Fragmentation Patterns : Use tandem MS to differentiate isomers. For example, loss of Cl (m/z –35) vs. OCF₃ (m/z –85) distinguishes substitution patterns .

Q. What are the challenges in achieving selective trifluoromethoxylation during the synthesis of such benzaldehyde derivatives?

- Methodological Answer :

- Reagent Sensitivity : Silver trifluoromethoxide requires strictly anhydrous conditions to avoid hydrolysis .

- Competing Reactions : Minimize side reactions (e.g., over-oxidation of aldehyde) by controlling temperature (<40°C) and using protecting groups like tert-butyldimethylsilyl (TBDMS) for hydroxyl intermediates .

Q. What strategies are effective in analyzing conflicting spectroscopic data when characterizing derivatives of this compound?

- Methodological Answer :

- Multi-Technique Validation : Cross-validate NMR, IR, and high-resolution mass spectrometry (HRMS) data. For ambiguous peaks, use 2D NMR (COSY, HSQC) to resolve coupling patterns .

- Computational Validation : Compare experimental IR/NMR shifts with DFT-predicted spectra to identify discrepancies caused by solvent effects or tautomerism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.